Mdmb-chminaca

描述

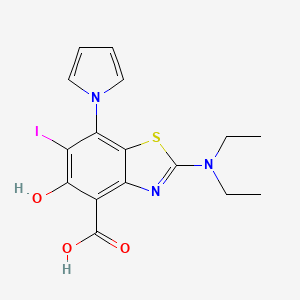

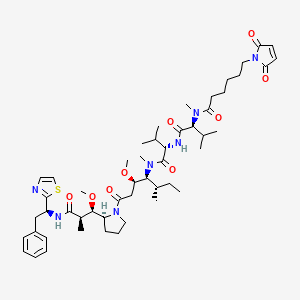

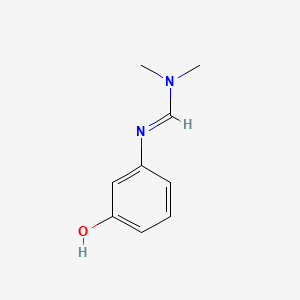

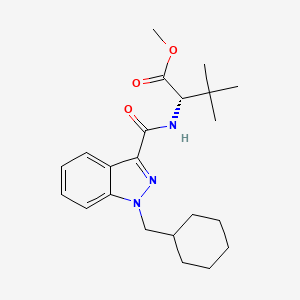

MDMB-CHMINACA, also known as MDMB(N)-CHM, is an indazole-based synthetic cannabinoid that acts as a potent agonist of the CB1 receptor . It was invented by Pfizer in 2008 and is one of the most potent cannabinoid agonists known, with a binding affinity of 0.0944 nM at CB1, and an EC50 of 0.330 nM .

Synthesis Analysis

MDMB-CHMINACA was synthesized through the indazole-based method and is structurally similar to AB-FUBINACA . The terminal aminocarbonyl moiety is replaced by a methyl ester group and the isobutyl moiety is substituted with a tert-butyl group .Molecular Structure Analysis

The molecular formula of MDMB-CHMINACA is C22H31N3O3 . The compound has a molecular weight of 385.5 g/mol .Chemical Reactions Analysis

The metabolites of MDMB-CHMINACA can be identified using a developed strategy based on LC-QE-HF-MS-MS analysis . The most important reactions observed with MDMB-CHMINACA were hydroxylation and methyl ester hydrolysis .Physical And Chemical Properties Analysis

MDMB-CHMINACA has a density of 1.2±0.1 g/cm3, a boiling point of 571.8±30.0 °C at 760 mmHg, and a flash point of 299.6±24.6 °C . It has a molar refractivity of 109.2±0.5 cm3 and a molar volume of 324.2±7.0 cm3 .科学研究应用

代谢和检测技术:

- Xu等人(2020年)使用斑马鱼和人类肝微粒体研究了MDMB-CHMINACA的代谢,鉴定了29种代谢物。他们的研究推荐了特定的代谢物作为涉及MDMB-CHMINACA中毒案例的潜在标记(Xu et al., 2020)。

- Presley等人(2019年)通过人类肝微粒体培养探索了MDMB-CHMINACA的I期代谢,鉴定了27种代谢物,并突出了主要的生物转化,如羟基化和酯水解(Presley et al., 2019)。

毒性和临床效应:

- Hermanns-Clausen等人(2018年)报告了MDMB-CHMINACA的急性副作用,指出患者出现显著的神经精神症状,如中枢神经系统抑制和癫痫(Hermanns-Clausen et al., 2018)。

- Grafinger等人(2019年)评估了细胞系中MDMB-CHMINACA的细胞毒性,发现细胞存活率显著依赖于浓度的降低(Grafinger et al., 2019)。

法医案例中的检测:

- Navarro-Tapia等人(2022年)对在生物样本中检测合成大麻素,包括MDMB-CHMINACA,进行了系统性回顾,如头发、口腔液、血液和尿液(Navarro-Tapia et al., 2022)。

- Hvozdovich等人(2019年)讨论了在囚犯致命过量案例中检测合成大麻素,如MDMB-CHMICA,强调了法医毒理学中更新的分析方法的重要性(Hvozdovich et al., 2019)。

案例研究和临床发现:

- Adamowicz(2016年)描述了涉及MDMB-CHMICA的致命中毒案例,突出了该化合物的健康风险以及器官衰竭和心脏骤停的潜在风险(Adamowicz, 2016)。

- Seywright等人(2016年)分析了MDMB-CHMICA摄入案例,报告了一系列临床表现,并强调了该化合物的高毒性(Seywright et al., 2016)。

安全和危害

MDMB-CHMINACA is a controlled substance in several countries . It is a Fifth Schedule of the Misuse of Drugs Act (MDA) controlled substance in Singapore as of May 2015 . It is illegal in Germany and Switzerland as of December 2015 . Sweden’s public health agency suggested classifying MDMB-CHMINACA as a hazardous substance, on September 25, 2019 .

未来方向

New synthetic cannabinoids (SCs) are emerging rapidly and continuously . Biological matrices are key for their precise detection to link toxicity and symptoms to each compound and concentration and ascertain consumption trends . High-resolution mass spectrometry screening, which allows for non-targeted detection and retrospective data interrogation, is highlighted as a potential solution .

属性

IUPAC Name |

methyl (2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O3/c1-22(2,3)19(21(27)28-4)23-20(26)18-16-12-8-9-13-17(16)25(24-18)14-15-10-6-5-7-11-15/h8-9,12-13,15,19H,5-7,10-11,14H2,1-4H3,(H,23,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQMLBSSRFFINY-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001010034 | |

| Record name | Mdmb-chminaca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mdmb-chminaca | |

CAS RN |

1185888-32-7 | |

| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185888-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mdmb-chminaca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185888327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mdmb-chminaca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDMB-CHMINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6EXBVG316 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。